REACTION_CXSMILES
|
[CH2:1]([C:10]([OH:12])=O)[CH:2]([C:7]([OH:9])=O)[CH2:3][C:4]([OH:6])=O.[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]1[NH2:20]>C1(C)C(C)=CC=CC=1>[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]1[NH:20][C:4]([CH2:3][CH:2]([C:7]([NH:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH:14]1[CH3:13])=[O:9])[CH2:1][C:10]([NH:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH:14]1[CH3:13])=[O:12])=[O:6]
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
C(C(CC(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)N
|
Name
|
tricresol boric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above, and the contents
|
Type
|
TEMPERATURE
|
Details
|
were refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
reacted for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCCC1)NC(=O)CC(CC(=O)NC1C(CCCC1)C)C(=O)NC1C(CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |